molecular formula C17H22N2O3S B2497963 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2319848-30-9

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2497963
CAS No.: 2319848-30-9
M. Wt: 334.43
InChI Key: IHTMIBCAECQDGV-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Applications

A novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed, using aromatic diamine, Meldrum's acid, and an isocyanide without any catalyst or activation. This procedure presents an alternative synthesis pathway for benzo[b][1,5]diazepine derivatives, which are structurally similar to various biologically active compounds such as triflubazam, clobazam, and 1,5-benzodiazepines, demonstrating a broad spectrum of biological activities. These derivatives have shown importance as therapeutic and prophylactic agents for conditions like diabetes, diabetic nephropathy, or glomerulosclerosis, indicating their significant potential in pharmaceutical applications (Shaabani et al., 2009).

Photochemical Reactions and Functionalization

In the context of photochemical reactions, the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones have been studied. These reactions proceed without the elimination of nitrogen, leading to the formation of N-substituted hydrazones or bis-hydrazonoethanes. This process, suitable for C−H functionalization of different aliphatic compounds, provides an efficient method for introducing functional groups into various substrates, highlighting the versatility of benzodiazepine derivatives in organic synthesis and potential applications in material science (Rodina et al., 2016).

Photoinitiation and Polymerization

A novel photoinitiator, Benzophenone-di-1,3-dioxane (BP-DDO), has been synthesized and characterized for free radical polymerization. This photoinitiator exhibited an optimal cure rate and enhanced polymerization rates and final conversions for acrylates and methacrylates compared to traditional photoinitiators. The study demonstrates the application of benzodiazepine derivatives in the development of new materials, specifically in the polymerization processes, where they can lead to improvements in the efficiency and quality of cured polymers (Wang Kemin et al., 2011).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-17(13-2-3-15-16(10-13)22-12-21-15)19-6-1-5-18(7-8-19)14-4-9-23-11-14/h2-3,10,14H,1,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTMIBCAECQDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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